

# THCV receptor binding affinity and selectivity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Tetrahydrocannabivarinol*

Cat. No.: *B035815*

[Get Quote](#)

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of Tetrahydrocannabivarin (THCV)

## Foreword

Tetrahydrocannabivarin (THCV) stands as a fascinating homolog of  $\Delta^9$ -tetrahydrocannabinol (THC), distinguished by its propyl side chain in place of THC's pentyl group.<sup>[1]</sup> This seemingly minor structural alteration imparts a pharmacological profile that is not only distinct from THC but also therapeutically promising. Unlike the well-known psychotropic and appetite-stimulating effects of THC, THCV has emerged as a non-psychoactive compound at lower doses with potential applications in weight management, glycemic control, and the treatment of neurological disorders.<sup>[2][3][4][5][6]</sup> A profound understanding of its engagement with various molecular targets is paramount for harnessing its full therapeutic potential. This guide offers a comprehensive technical exploration of THCV's receptor binding affinity and selectivity, designed for researchers, scientists, and drug development professionals dedicated to advancing cannabinoid science. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative research.

## Chapter 1: The Molecular Landscape of THCV Interaction

THCV's therapeutic effects are not mediated by a single receptor but through a complex interplay with multiple targets within and beyond the classical endocannabinoid system (ECS).

## The Cannabinoid Receptors: A Tale of Two Profiles

The primary targets of many cannabinoids are the CB1 and CB2 receptors, both G protein-coupled receptors (GPCRs) that primarily signal through inhibitory G-proteins (Gi/o).[\[7\]](#)

- CB1 Receptor: A Neutral Antagonist: The CB1 receptor is densely expressed in the central nervous system and modulates neurotransmission, influencing processes like mood, memory, and appetite.[\[7\]](#) THCV's interaction with the CB1 receptor is its most defining characteristic. At low doses, it acts as a neutral antagonist.[\[8\]](#)[\[9\]](#)[\[10\]](#) This is a critical distinction from inverse agonists (e.g., the withdrawn anti-obesity drug rimonabant), which not only block agonist activity but also suppress the receptor's basal, constitutive activity. By acting as a neutral antagonist, THCV can block the effects of CB1 agonists (like THC or the endocannabinoid anandamide) without the adverse psychiatric side effects, such as depression and anxiety, associated with inverse agonism.[\[5\]](#)[\[10\]](#)[\[11\]](#) Interestingly, at higher doses, some evidence suggests THCV may transition to a CB1 receptor agonist, a dose-dependent duality that warrants further investigation.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- CB2 Receptor: An Antagonist with Potency: CB2 receptors are found predominantly in the immune system and peripheral tissues, playing a key role in modulating inflammation and immune responses.[\[7\]](#) THCV also behaves as a competitive antagonist at CB2 receptors.[\[8\]](#) Notably, functional assay data suggests that THCV may be a more potent antagonist at CB2 than at CB1 receptors, highlighting a potential avenue for its anti-inflammatory effects.[\[8\]](#)

## Expanding the Horizon: GPR55 and TRPV Channels

THCV's pharmacology extends to several non-classical cannabinoid targets.

- GPR55: Often termed an "orphan" receptor, GPR55 is now considered a novel cannabinoid receptor.[\[15\]](#) It is involved in regulating processes like intracellular calcium levels, energy homeostasis, and inflammation. THCV has been identified as an antagonist of GPR55, which may contribute to its metabolic and anti-inflammatory properties.[\[4\]](#)[\[5\]](#)
- Transient Receptor Potential (TRP) Channels: These ion channels are critical in the perception of pain and temperature. THCV has been shown to act as an agonist of several TRP channels, including TRPV1 (the capsaicin receptor).[\[12\]](#)[\[16\]](#) This interaction suggests a potential role for THCV in pain management (analgesia).

## Serotonergic Interactions

Evidence also points to THCV's ability to activate 5-HT1A receptors.[\[1\]](#)[\[12\]](#) This interaction may underlie some of its potential anxiolytic and antipsychotic effects, further broadening its therapeutic landscape.

## Chapter 2: Quantifying the Interaction: Binding Affinity and Functional Potency

To characterize a ligand's interaction with its receptor, we rely on quantitative pharmacological parameters.

- **Binding Affinity (Ki):** The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half of the available receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
- **Functional Potency (EC50/IC50):** The half-maximal effective concentration (EC50) is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. The half-maximal inhibitory concentration (IC50) is the concentration of an antagonist that inhibits a specific biological or biochemical function by 50%.
- **Antagonist Equilibrium Constant (KB):** The equilibrium dissociation constant (KB) for a competitive antagonist is the concentration that requires a doubling of the agonist concentration to produce the same response. It is a true measure of the antagonist's affinity for the receptor.

## Quantitative Data Summary for THCV

The following table summarizes key binding affinity and functional potency values for THCV reported in the literature. It is crucial to note that values can vary between studies due to differences in experimental conditions, such as tissue source (e.g., mouse brain vs. transfected cells) and radioligand used.

| Receptor             | Assay Type                                         | Parameter                       | Reported Value (nM)    | Source |
|----------------------|----------------------------------------------------|---------------------------------|------------------------|--------|
| CB1 (mouse brain)    | Radioligand Binding                                | Ki<br>( $[^3\text{H}]$ CP55940) | 75.4                   | [8]    |
|                      | [ $^{35}\text{S}$ ]GTP $\gamma$ S Functional Assay |                                 |                        |        |
| CB1 (mouse brain)    | [ $^{35}\text{S}$ ]GTP $\gamma$ S Functional Assay | Apparent KB                     | 93.1 (vs. CP55940)     | [8]    |
| CB1 (AtT20 cells)    | GIRK Channel Functional Assay                      | IC50                            | 434 (vs. WIN 55,212-2) | [9]    |
| CB2 (CHO-hCB2 cells) | Radioligand Binding                                | Ki<br>( $[^3\text{H}]$ CP55940) | 62.8                   | [8]    |
|                      | [ $^{35}\text{S}$ ]GTP $\gamma$ S Functional Assay |                                 |                        |        |
| CB2 (CHO-hCB2 cells) | [ $^{35}\text{S}$ ]GTP $\gamma$ S Functional Assay | Apparent KB                     | 10.1 (vs. CP55940)     | [8]    |

## Analysis of Selectivity

The compiled data reveals a nuanced selectivity profile. While the Ki values for CB1 and CB2 from radioligand binding are comparable (75.4 nM vs. 62.8 nM), the functional data tells a more compelling story.<sup>[8]</sup> The apparent KB value for antagonism at CB2 is significantly lower (10.1 nM) than at CB1 (93.1 nM), indicating that THCV is approximately 9-fold more potent as a functional antagonist at CB2 receptors under these assay conditions.<sup>[8]</sup> This functional selectivity is a key insight for drug development, suggesting that THCV's anti-inflammatory effects (mediated by CB2) may be achievable at concentrations that have minimal blocking effects at CB1. Furthermore, its activity at TRPV1, GPR55, and 5-HT1A receptors indicates a broad but defined selectivity profile that distinguishes it from other cannabinoids.<sup>[8][12]</sup>

## Chapter 3: Methodologies for Characterizing THCV-Receptor Interactions

The trustworthiness of pharmacological data hinges on robust and well-validated experimental protocols. Here, we detail the core methodologies used to characterize THCV's receptor profile.

## Radioligand Binding Assays: Measuring Affinity

The foundational method for determining a ligand's binding affinity is the competitive radioligand binding assay. The principle is to measure the ability of an unlabeled compound (the "competitor," e.g., THCV) to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [<sup>3</sup>H]CP55940) from its binding site.

- Preparation of Membranes:

- Culture cells stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).[17]
- Harvest cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[18] Store membranes at -80°C.

- Binding Assay:

- In a 96-well plate, combine the following in order: assay buffer, cell membranes (typically 5-10 µg of protein per well), varying concentrations of the competitor ligand (THCV), and a fixed concentration of the radioligand (e.g., 0.5-1.5 nM [<sup>3</sup>H]CP55940).[18]
- Total Binding: Wells containing membranes and radioligand only.
- Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled agonist (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.

- Competitor Wells: Wells containing membranes, radioligand, and a range of THCV concentrations (e.g.,  $10^{-10}$  M to  $10^{-5}$  M).
- Incubation and Filtration:
  - Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
  - Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes.
  - Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification and Analysis:
  - Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
  - Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
  - Plot the percentage of specific binding against the logarithm of the THCV concentration.
  - Use non-linear regression analysis (e.g., a one-site fit model in GraphPad Prism) to determine the IC50 value.
  - Convert the IC50 to a Ki value using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

## Functional Assays: Determining Mechanism of Action

Binding does not equate to function. Functional assays are essential to determine if a ligand activates (agonist), blocks (antagonist), or deactivates (inverse agonist) a receptor.

This assay measures the functional coupling of the GPCR to its G-protein. Agonist binding promotes the exchange of GDP for GTP on the  $\text{G}\alpha$  subunit. By using a non-hydrolyzable GTP analog,  $[^{35}\text{S}]$ GTPyS, its incorporation can be quantified as a measure of receptor activation. A competitive antagonist will inhibit this agonist-stimulated incorporation.

- Assay Setup:
  - Prepare cell membranes as described in the binding assay protocol (Section 3.1).
  - The assay buffer must contain GDP (e.g., 10-30  $\mu\text{M}$ ) to ensure G-proteins are in their inactive state.
  - In a 96-well plate, add membranes, varying concentrations of the antagonist (THCV), and a fixed, sub-maximal (e.g., EC<sub>80</sub>) concentration of a known agonist (e.g., CP55940).

- Pre-incubate for 15-30 minutes at 30°C to allow the antagonist to bind.
- Initiation and Termination:
  - Initiate the G-protein activation by adding [<sup>35</sup>S]GTPyS (e.g., 0.1 nM).
  - Incubate for 60 minutes at 30°C with gentle agitation.
  - Terminate the reaction by rapid vacuum filtration, as described previously, to separate bound from unbound [<sup>35</sup>S]GTPyS.
- Quantification and Analysis:
  - Quantify the radioactivity on the filters using a scintillation counter.
  - Plot the percentage of agonist-stimulated [<sup>35</sup>S]GTPyS binding against the logarithm of the THCV concentration.
  - Use non-linear regression to determine the IC50 value.
  - The IC50 can be used in the Schild equation to calculate the apparent KB, providing a measure of antagonist potency.



[Click to download full resolution via product page](#)

Caption: Workflow for a  $[^{35}\text{S}]$ GTPyS functional assay.

## Chapter 4: Signaling Pathways and Downstream Effects

THCV's interaction at the receptor level initiates a cascade of intracellular events that ultimately produce its physiological effects.

### CB1/CB2 Receptor Signaling Cascade

As canonical Gi/o-coupled receptors, CB1 and CB2 activation by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP affects the activity of Protein Kinase A (PKA) and subsequently modulates the function of various ion channels and transcription factors. As a neutral antagonist, THCV does not affect this pathway on its own but prevents an agonist from initiating the cascade.



[Click to download full resolution via product page](#)

Caption: THCV blocks agonist-induced CB1/CB2 signaling.

## GPR55 and TRPV1 Signaling

THCV's effects at other receptors involve distinct pathways.

- GPR55: This receptor is thought to couple to Gq and G12/G13 proteins.[19][20] Activation typically leads to the stimulation of phospholipase C (PLC) and an increase in intracellular calcium concentrations. THCV's antagonism would block this pathway.
- TRPV1: As a non-selective cation channel, its activation by an agonist like THCV directly leads to an influx of calcium and sodium ions, causing membrane depolarization and neuronal excitation, which is fundamental to its role in pain sensation.

## Chapter 5: Implications for Research and Drug Development

The unique pharmacological profile of THCV presents significant opportunities for therapeutic innovation.

- A Safer Path for Metabolic Disease: The primary reason for the failure of the first generation of CB1 antagonists (inverse agonists) was severe psychiatric side effects.[5] THCV's status as a neutral CB1 antagonist positions it as a potentially much safer alternative for treating obesity and type 2 diabetes, capable of reducing appetite and improving glucose metabolism without inducing depression or anxiety.[2][5][10][11]
- Targeting Inflammation and Pain: The functional selectivity of THCV for CB2 receptors over CB1 suggests it could be a potent anti-inflammatory agent with a reduced risk of central side effects.[8] Its concurrent activity as a TRPV1 agonist provides a multi-modal mechanism for analgesia, making it an attractive candidate for pain management.[4][16]
- Future Directions: Key areas for future research include a more detailed characterization of the dose-dependent switch of THCV from a CB1 antagonist to an agonist. Understanding the structural basis for its neutral antagonism at CB1 versus its higher antagonist potency at CB2 will be crucial for designing next-generation selective cannabinoid modulators.

## Conclusion

Tetrahydrocannabivarin is far more than a simple analog of THC. It is a complex ligand with a sophisticated, multi-target pharmacological profile. Its neutral antagonism at CB1 receptors, coupled with its potent antagonism at CB2 and activity at GPR55 and TRPV1, creates a unique therapeutic signature. By employing the robust methodologies detailed in this guide, researchers and drug developers can further unravel the complexities of THCV and unlock its considerable potential to address a range of challenging medical conditions.

## References

- Pertwee, R. G., Thomas, A., Stevenson, L. A., Ross, R. A., Varvel, S. A., Lichtman, A. H., Martin, B. R., & Razdan, R. K. (2007). Evidence that the plant cannabinoid  $\Delta 9$ -tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist. *British Journal of Pharmacology*. Available at: [\[Link\]](#)
- Zagzoog, A., Mohamed, K. A., Kim, H. J. J., & Kelly, M. E. M. (2022). Pharmacology of Minor Cannabinoids at the Cannabinoid CB1 Receptor: Isomer- and Ligand-Dependent Antagonism by Tetrahydrocannabivarin. *Molecules*. Available at: [\[Link\]](#)
- Tudge, L., Williams, C., Cowen, P. J., & McCabe, C. (2015). Neural Effects of Cannabinoid CB1 Neutral Antagonist Tetrahydrocannabivarin on Food Reward and Aversion in Healthy Volunteers. *International Journal of Neuropsychopharmacology*. Available at: [\[Link\]](#)
- Mir, A. R., & Mehmood, A. (2024). The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management. *Heliyon*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Receptors mediating THCV's agonistic and antagonistic actions. THCV is...  ResearchGate. Available at: [\[Link\]](#)
- Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay. *Innoprot GPCR Functional Assays*. Available at: [\[Link\]](#)
- Hempati. (2023). THCV: Unveiling The Distinctive Properties Of Cannabis. *Hempati*. Available at: [\[Link\]](#)
- Rzepa, E., Tudge, L., & McCabe, C. (2015). The CB1 Neutral Antagonist Tetrahydrocannabivarin Reduces Default Mode Network and Increases Executive Control

Network Resting State Functional Connectivity in Healthy Volunteers. International Journal of Neuropsychopharmacology. Available at: [\[Link\]](#)

- Recovered.org. (n.d.). THCV (Tetrahydrocannabivarin): Origins, Effects, and Risks. Recovered.org. Available at: [\[Link\]](#)
- WebMD. (n.d.). Tetrahydrocannabivarin (THCV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). Tetrahydrocannabivarin. Wikipedia. Available at: [\[Link\]](#)
- Semantic Scholar. (n.d.). Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. Semantic Scholar. Available at: [\[Link\]](#)
- Abioye, A., Ayodele, O., Marinkovic, A., Patidar, R., Akinwekomi, A., & Sanyaolu, A. (2020). Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes. Journal of Cannabis Research. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). TRPV1. Wikipedia. Available at: [\[Link\]](#)
- Canatura. (n.d.). THCV: what is it, effects, how can it help?. Canatura. Available at: [\[Link\]](#)
- Hempie's. (2024). Unveiling the Mystery Behind THCV: A Comprehensive Guide. Hempie's. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Signaling pathways induced by endocannabinoid receptors activation. [Image]. ResearchGate. Available at: [\[Link\]](#)
- Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. Available at: [\[Link\]](#)
- birch+fog. (n.d.). THCV Cannabinoid 2025: Appetite Suppressant and Energizing Effects. birch+fog. Available at: [\[Link\]](#)
- CannaMD. (n.d.). THCV Effects: Everything You Need to Know. CannaMD. Available at: [\[Link\]](#)

- Kosar, A., Sykes, D. A., & Schihada, H. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. *Frontiers in Pharmacology*. Available at: [\[Link\]](#)
- Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. *British Journal of Pharmacology*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Radioligand binding assays to CB1R and CB2R. [\[Image\]](#). ResearchGate. Available at: [\[Link\]](#)
- ResearchGate. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. ResearchGate. Available at: [\[Link\]](#)
- Gifford, A. N., & Ashby, C. R. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. *Journal of Psychopharmacology*. Available at: [\[Link\]](#)
- Cetalyrs Research. (2025). Cannabinoid Receptor Binding and Assay Tools. Cetalyrs Research. Available at: [\[Link\]](#)
- BMG Labtech. (n.d.). Differential binding of Δ9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ResearchGate. Available at: [\[Link\]](#)
- Kim, J., Lee, J., & Lee, J. (2021). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. *Biomolecules & Therapeutics*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. ResearchGate. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Binding affinity (Ki) and selectivity values of the THC-based CB 2... [\[Image\]](#). ResearchGate. Available at: [\[Link\]](#)

- Lauckner, J. E., Jensen, J. B., Chen, H. Y., Lu, H. C., Hille, B., & Mackie, K. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. *Proceedings of the National Academy of Sciences*. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). Tetrahydrocannabinol. Wikipedia. Available at: [\[Link\]](#)
- Henstridge, C. M., Balenga, N. A., & Lambert, D. G. (2010). Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. *British Journal of Pharmacology*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Effects of TRPV1 agonists and terpenoids on hTRPV1 cells. (A, B)... [Image]. ResearchGate. Available at: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]
- 2. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hempati.com [hempati.com]
- 4. recovered.org [recovered.org]
- 5. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. canatura.com [canatura.com]
- 7. Cannabinoid Receptor Binding and Assay Tools - Celytarys [celtarys.com]
- 8. Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neural Effects of Cannabinoid CB1 Neutral Antagonist Tetrahydrocannabivarin on Food Reward and Aversion in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CB1 Neutral Antagonist Tetrahydrocannabivarin Reduces Default Mode Network and Increases Executive Control Network Resting State Functional Connectivity in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. birchandfog.biz [birchandfog.biz]
- 15. medchemexpress.com [medchemexpress.com]
- 16. TRPV1 - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. egrove.olemiss.edu [egrove.olemiss.edu]
- 19. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [THCV receptor binding affinity and selectivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b035815#thcv-receptor-binding-affinity-and-selectivity\]](https://www.benchchem.com/product/b035815#thcv-receptor-binding-affinity-and-selectivity)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)